![molecular formula C16H20N2O4 B3111089 5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid CAS No. 1820570-14-6](/img/structure/B3111089.png)
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Vue d'ensemble
Description
5-Oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid is a nonclassic eicosanoid metabolite of arachidonic acid and the most potent naturally occurring member of the 5-HETE family of cell signaling agents . It is a potent proinflammatory 5-lipoxygenase product .
Synthesis Analysis
The synthesis of this compound involves a four-step pathway that includes the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes, oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5 (S)-hydroperoxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HpETE), reduction of this 5 (S)-HpETE by ubiquitous cellular peroxidases to form 5 (S)-hydroxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HETE), and the oxidation of 5 (S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP + )-dependent dehydrogenase enzyme viz., 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis, as described above. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .Applications De Recherche Scientifique
Enzyme-Activated Irreversible Inhibition
This compound, or its analogs, have been studied for their ability to irreversibly inhibit enzymes in the brain, such as γ-aminobutyric acid-α-ketoglutarate aminotransferase. This inhibition could potentially lead to an elevation of brain GABA levels, which is significant for neurological functions and disorders (Lippert, Metcalf, & Resvick, 1982).
Neuropharmacological Potential
Research on derivatives of this compound has shown promising results in the field of neuropharmacology, particularly in influencing learning and memory in animal models. Certain derivatives have been identified as potential scaffolds for synthesizing novel compounds with significant neuropharmacological activity (Tsypysheva et al., 2019).
Potential Therapy for Asthma
Some studies have explored the compound's metabolites, like 5-oxo-ETE, and their role in mediating inflammatory responses via specific receptors. This research has paved the way for developing synthetic antagonists that could block these receptors, offering a novel therapeutic approach for asthma and other eosinophilic diseases (Powell & Rokach, 2020).
Modulation of Calcium Channels
The compound and its analogs have been implicated in the modulation of calcium channels, particularly T-type calcium channels, which play a crucial role in pain pathways. Such modulation holds promise for developing analgesic drugs that might be used in pain management, including chronic and neuropathic pain conditions (Lee et al., 2009).
Antiallergy Activity
Research into structurally similar compounds has shown antiallergy activities, which could be significant for developing new treatments for allergic reactions and possibly other immune-related disorders (Connor et al., 1984).
Mécanisme D'action
Orientations Futures
The compound may be an important proinflammatory mediator in asthma and other eosinophilic diseases. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .
Propriétés
IUPAC Name |
5-oxo-5-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWLHVGCNLLJG-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


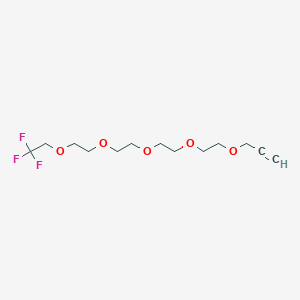
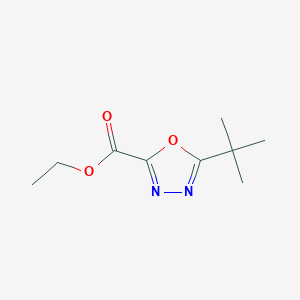
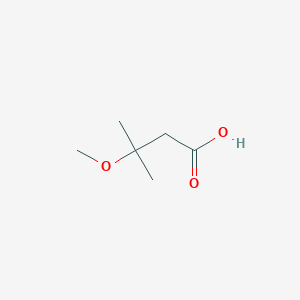
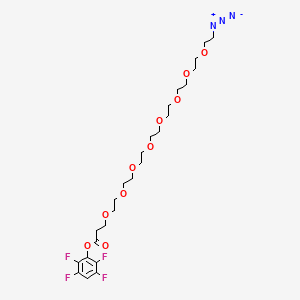

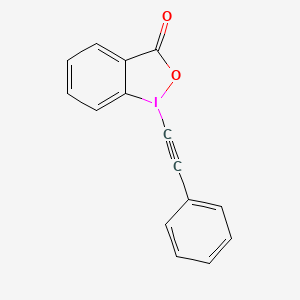
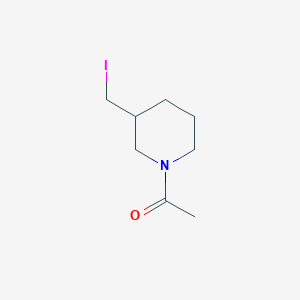
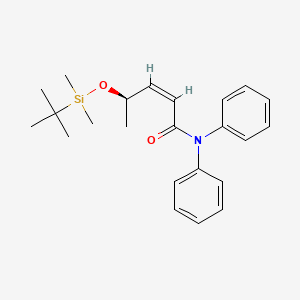
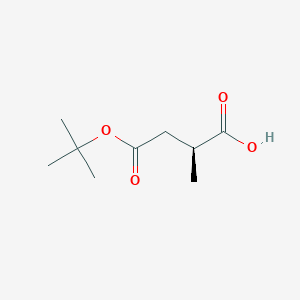
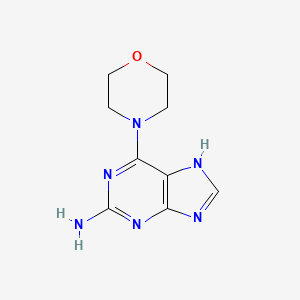
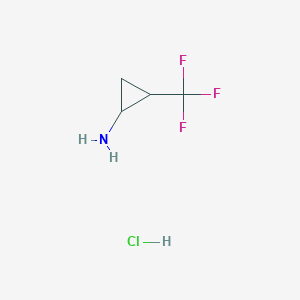

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)
